N-Allylnorcocaine hydrochloride
Description
N-Allylnorcocaine hydrochloride is a synthetic derivative of norcocaine, a metabolite of cocaine. It features an allyl group (-CH₂CH=CH₂) attached to the nitrogen atom of the norcocaine backbone, with a hydrochloride salt enhancing its solubility and stability.
Properties
CAS No. |
69610-27-1 |
|---|---|
Molecular Formula |
C19H24ClNO4 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
methyl (1R)-3-benzoyloxy-8-prop-2-enyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-3-11-20-14-9-10-15(20)17(19(22)23-2)16(12-14)24-18(21)13-7-5-4-6-8-13;/h3-8,14-17H,1,9-12H2,2H3;1H/t14?,15-,16?,17?;/m1./s1 |
InChI Key |
SMKTZQCLCMCHPR-DQFZGLBTSA-N |
SMILES |
COC(=O)C1C2CCC(N2CC=C)CC1OC(=O)C3=CC=CC=C3.Cl |
Isomeric SMILES |
COC(=O)C1[C@H]2CCC(N2CC=C)CC1OC(=O)C3=CC=CC=C3.Cl |
Canonical SMILES |
COC(=O)C1C2CCC(N2CC=C)CC1OC(=O)C3=CC=CC=C3.Cl |
Related CAS |
66964-29-2 (Parent) |
Synonyms |
N-allylnorcocaine N-allylnorcocaine hydrochloride N-allylnorcocaine, 1R-(2-endo,3-exo) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Lipophilicity
The N-allyl group in this compound likely increases lipophilicity compared to non-alkylated norcocaine, similar to how allyloxy groups enhance the membrane permeability of Alloclamide hydrochloride. In contrast, the hydroxylamine group in N-Allylhydroxylamine HCl prioritizes water solubility due to its polar nature.
Pharmacological Activity
- Receptor Interaction: The allyl group may sterically hinder interactions with monoamine transporters (e.g., dopamine, serotonin), reducing cocaine-like stimulant effects. This is analogous to how memantine’s adamantane group modulates NMDA receptor affinity.
- Metabolic Stability: Hydrochloride salts generally improve stability and shelf life, as seen in Tapentadol HCl. N-Allylnorcocaine HCl’s ester group, however, may render it susceptible to hydrolysis, limiting its half-life compared to amide-based compounds like Alloclamide HCl.
Solubility and Formulation
Hydrochloride salts enhance aqueous solubility, critical for injectable formulations. For example, Memantine HCl achieves >90% solubility in water, whereas the allyl group in N-Allylnorcocaine HCl may necessitate co-solvents for optimal delivery, similar to Alloclamide HCl.
Research Findings and Limitations
While direct studies on this compound are absent in the provided evidence, inferences can be drawn from structural analogs:
Toxicity Profile: Allyl-substituted compounds (e.g., Allyl chloride) often exhibit higher reactivity and toxicity than their non-allylated counterparts, suggesting rigorous toxicological screening is essential.
Synthetic Feasibility: Allylation reactions, as described for Allyl Triphenylphosphonium Chloride, may be applicable in synthesizing N-Allylnorcocaine HCl.
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